Tetrabismuth trisilicate

Description

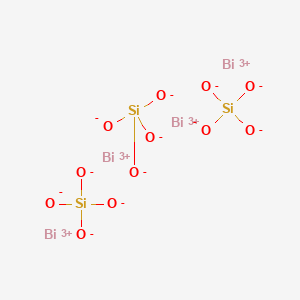

Tetrabismuth trisilicate (Bi₄Si₃O₁₂), also known as bismuth(III) silicate or sillénite-type compound, is a synthetic inorganic material with a complex crystal structure. Its molecular formula corresponds to Bi₁₂SiO₂₀ in some notations, reflecting a dodecabismuth silicon icosaoxide framework . Key identifiers include:

Properties

CAS No. |

15983-20-7 |

|---|---|

Molecular Formula |

Bi4O12Si3 |

Molecular Weight |

1112.17 g/mol |

IUPAC Name |

tetrabismuth;trisilicate |

InChI |

InChI=1S/4Bi.3O4Si/c;;;;3*1-5(2,3)4/q4*+3;3*-4 |

InChI Key |

VAJWOSQCMYZKPH-UHFFFAOYSA-N |

SMILES |

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |

Other CAS No. |

15983-20-7 |

Synonyms |

tetrabismuth trisilicate |

Origin of Product |

United States |

Comparison with Similar Compounds

Magnesium Trisilicate (Mg₂Si₃O₈·nH₂O)

Structural and Functional Differences :

Table 1: Adsorption Capacity Comparison

Bismuth Titanate (Bi₄Ti₃O₁₂)

Structural Comparison :

Organobismuth Compounds (e.g., Trimethylbismuth, TMBi)

Functional Contrast :

Table 2: Key Properties of Bismuth-Containing Compounds

| Compound | Molecular Weight (g/mol) | Primary Applications | Stability |

|---|---|---|---|

| This compound | 1112.18 | Electronics, catalysts (inferred) | High (oxide structure) |

| Magnesium Trisilicate | 260.86 | Medical antacids | Moderate (hydrated) |

| Bismuth Titanate | ~1115.54 | Ferroelectric ceramics | High (oxide structure) |

| Trimethylbismuth | 286.11 | Organic synthesis catalyst | Low (air-sensitive) |

Research Findings and Gaps

- This compound: Limited data on its adsorption or catalytic activity in the provided evidence.

- Magnesium Trisilicate : Well-documented antacid efficacy, with 1.436 g SiO₂ produced per gram of compound after HCl reaction .

- Conflicting Data: lists multiple formulas (Bi₄Si₃O₁₂ vs. Bi₁₂SiO₂₀), indicating possible polymorphism or nomenclature variations.

Q & A

Q. What are the established synthesis protocols for tetrabismuth trisilicate, and how do reaction conditions influence crystallinity?

this compound is typically synthesized via solid-state reactions or sol-gel methods. For solid-state synthesis, stoichiometric mixtures of Bi₂O₃ and SiO₂ are heated at 800–1000°C under inert atmospheres, with dwell times optimized to minimize impurity phases like Bi₄Si₃O₁₂ . Sol-gel routes use precursors such as bismuth nitrate and tetraethyl orthosilicate, with pH and calcination temperature critical for phase purity. Crystallinity is validated via X-ray diffraction (XRD) Rietveld refinement and compared to ICSD reference codes (e.g., 01-072-1012) .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

- XRD : Primary method for phase identification; lattice parameters should align with literature (e.g., monoclinic symmetry, space group C2/m) .

- Raman spectroscopy : Peaks at 550–600 cm⁻¹ (Bi-O-Si vibrations) and 850–900 cm⁻¹ (Si-O stretching) confirm bonding .

- SEM/EDS : Ensures stoichiometric homogeneity (Bi:Si ≈ 4:3) and detects secondary phases. Cross-validate with TEM for nanoscale defects .

Q. How does this compound’s stability vary under thermal and chemical stress?

Thermal stability is assessed via thermogravimetric analysis (TGA) up to 1200°C, showing decomposition above 950°C to Bi₂O₃ and SiO₂. Chemical stability is tested in acidic/alkaline solutions (e.g., HCl, NaOH) via ICP-MS to measure leaching rates of Bi³⁺ and Si⁴⁺ ions .

Advanced Research Questions

Q. How can experimental design be optimized to resolve contradictions in reported bandgap values (2.1–2.5 eV)?

Contradictions arise from synthesis purity, measurement techniques (UV-Vis vs. ellipsometry), and surface defects. Use Design of Experiments (DoE) to isolate variables:

Q. What methodologies address discrepancies in photocatalytic performance data across studies?

Discrepancies often stem from inconsistent testing conditions (light intensity, pollutant concentration). Standardize protocols:

Q. How can computational modeling (DFT/MD) predict interfacial properties of this compound in composite systems?

Density functional theory (DFT) models using VASP or Quantum ESPRESSO can simulate interfacial charge transfer in Bi-O-Si bonds. Molecular dynamics (MD) with ReaxFF force fields assess thermal expansion mismatches in composites. Validate predictions with in situ XRD under variable temperatures .

Q. What strategies improve reproducibility in doping studies (e.g., rare-earth elements)?

Q. How do crystallographic defects impact ionic conductivity, and what advanced imaging techniques quantify these defects?

Aberration-corrected STEM with EELS maps oxygen vacancies and grain boundaries. Neutron diffraction (e.g., at ISIS Facility) probes anion sublattice disorder. Pair distribution function (PDF) analysis resolves short-range structural distortions .

Methodological and Ethical Considerations

Q. What ethical frameworks apply when reporting negative results (e.g., failed doping attempts)?

Follow FAIR data principles : Publish negative datasets in repositories with metadata explaining experimental conditions. Cite precedents (e.g., null results in Chem. Mater.) to avoid publication bias .

Q. How to integrate new findings with existing literature while avoiding overgeneralization?

Conduct systematic reviews using PRISMA guidelines to map knowledge gaps. Use meta-analysis tools (e.g., RevMan) to statistically synthesize property data across studies, weighted by sample size and methodology rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.